molecular formula C10H9BrF3NO2 B1518903 2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate CAS No. 1087788-77-9

2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate

Cat. No.: B1518903
CAS No.: 1087788-77-9
M. Wt: 312.08 g/mol
InChI Key: BYUMTFVBLZLSDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate typically involves the reaction of 4-bromo-3-methylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under anhydrous conditions and in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would include precise control of temperature, pressure, and the use of industrial-grade reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include bases like triethylamine, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2/c1-6-4-7(2-3-8(6)11)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUMTFVBLZLSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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